Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-
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Overview
Description
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is a complex organic compound with the molecular formula C33H37N5O9 and a molecular weight of 647.68 g/mol . This compound is primarily used in research and development, particularly in the field of antibody-drug conjugates (ADCs) as a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The process often includes:
Protection of Amino Groups: Using protecting groups such as carbobenzoxy (Cbz) to prevent unwanted reactions.
Activation of Carboxyl Groups: Employing reagents like dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for peptide bond formation.
Coupling Reactions: Sequential coupling of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The compound’s molecular structure enables it to form stable bonds with both the drug and the antibody, ensuring efficient delivery and release at the target site .
Comparison with Similar Compounds
Similar Compounds
- Glycinamide, glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy)methyl]
- Glycinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-L-phenylalanyl
Uniqueness
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is unique due to its specific structure, which provides optimal stability and reactivity as a linker in ADCs. Its ability to form stable conjugates with both antibodies and drugs sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H37N5O9 |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]methoxy]acetate |
InChI |
InChI=1S/C33H37N5O9/c34-28(39)19-38(23-45-22-31(42)46-20-25-12-6-2-7-13-25)32(43)27(16-24-10-4-1-5-11-24)37-30(41)18-35-29(40)17-36-33(44)47-21-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H2,34,39)(H,35,40)(H,36,44)(H,37,41)/t27-/m0/s1 |
InChI Key |
MDBOQTUKPHSCJO-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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